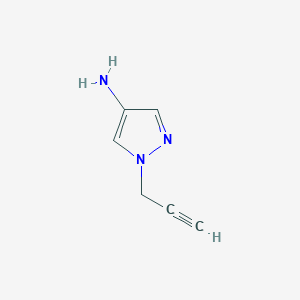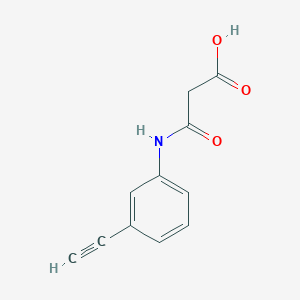![molecular formula C23H24N2O4S B2606723 4'-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 2034524-60-0](/img/structure/B2606723.png)
4'-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4’-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide” is a complex organic molecule. It contains several functional groups including methoxy groups, an azetidine ring, a biphenyl group, and a sulfonamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxy groups could be introduced using a Williamson ether synthesis, the azetidine ring could be formed via a cyclization reaction, and the sulfonamide could be formed by reaction of a sulfonyl chloride with an amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The biphenyl group could potentially exhibit rotation around the central bond, leading to different conformers .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the methoxy groups could be cleaved under acidic conditions, the azetidine ring could be opened by nucleophilic attack, and the sulfonamide could potentially be hydrolyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy groups would increase its solubility in organic solvents, while the sulfonamide group could potentially form hydrogen bonds .Scientific Research Applications
Synthesis and Characterization of Derivatives
Synthesis of Substituted Azetidinones : Azetidinones and their derivatives, including those with sulfonamide rings, have been synthesized for exploring their biological and pharmacological potencies. These compounds are part of a broader class of heterocyclic motifs found in several naturally occurring alkaloids, indicating their significance in medicinal chemistry (Y. Jagannadham et al., 2019).
Sulfonamide-derived Ligands and Metal Complexes : The synthesis and characterization of sulfonamide-derived ligands and their metal complexes highlight their potential for application in various fields, including their role in antibacterial, antifungal, and cytotoxic activities. This research provides insights into the versatility of sulfonamide compounds in developing new materials with biological relevance (Z. Chohan & H. Shad, 2011).
Functional Modification of Polymers : Sulfonamide compounds have been used to modify poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, demonstrating their utility in creating polymers with enhanced properties for potential medical applications. This study showcases the application of sulfonamide derivatives in material science and engineering (H. M. Aly & H. L. A. El-Mohdy, 2015).
Biological and Pharmacological Potential
Antimicrobial Activities : Sulfonamides have been widely recognized for their antimicrobial properties. Studies on novel sulfonamide derivatives have demonstrated their efficacy against various bacterial and fungal strains, contributing to the development of new antimicrobial agents (Saba Ahmad & M. Farrukh, 2012; M. Krátký et al., 2012).
Enzyme Inhibition Studies : The synthesis and evaluation of sulfonamide derivatives as enzyme inhibitors have been a significant area of research, with studies demonstrating their potential in inhibiting enzymes like carbonic anhydrase and acetylcholinesterase. This line of research is crucial for developing new therapeutic agents (M. Tuğrak et al., 2020).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were intended as a drug, it could potentially interact with biological targets such as enzymes or receptors. The presence of the azetidine ring and the sulfonamide group suggest potential biological activity .
Future Directions
properties
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-28-21-11-3-17(4-12-21)18-5-13-23(14-6-18)30(26,27)24-19-7-9-20(10-8-19)25-15-22(16-25)29-2/h3-14,22,24H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTSOQOAOIMBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B2606642.png)


![N-[2-(dimethylamino)ethyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(3-phenylpropyl)propanamide](/img/structure/B2606649.png)

![N-(1-cyanocyclohexyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2606656.png)




![4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2606662.png)
